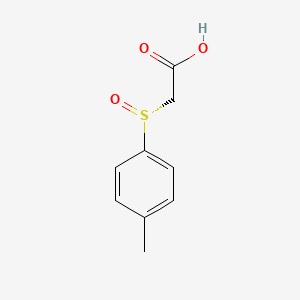
2-Acetamidobenzenesulfonic acid;barium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamidobenzenesulfonic acid;barium(2+) is a chemical compound listed in the PubChem database, which is a public chemical database at the National Library of Medicine. This compound is part of a vast collection of chemical information that serves the scientific community by providing data on chemical properties, structures, and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidobenzenesulfonic acid;barium(2+) involves several steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
One-pot synthesis: This method involves combining all reactants in a single reaction vessel, which can simplify the process and reduce the need for purification steps.
Metal-catalyzed reactions: These reactions often use transition metals as catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-Acetamidobenzenesulfonic acid;barium(2+) typically involves scaling up the laboratory synthesis methods to produce larger quantities. This can include:
Batch processing: Producing the compound in large batches, which allows for better control over reaction conditions and product quality.
Continuous flow processing: A more modern approach that involves continuously feeding reactants into a reactor and continuously removing products, which can improve efficiency and scalability.
化学反応の分析
Types of Reactions
2-Acetamidobenzenesulfonic acid;barium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学的研究の応用
2-Acetamidobenzenesulfonic acid;barium(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2-Acetamidobenzenesulfonic acid;barium(2+) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular processes .
特性
CAS番号 |
6935-89-3 |
|---|---|
分子式 |
C8H9BaNO4S+2 |
分子量 |
352.56 g/mol |
IUPAC名 |
2-acetamidobenzenesulfonic acid;barium(2+) |
InChI |
InChI=1S/C8H9NO4S.Ba/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+2 |
InChIキー |
GEKOVPRHJUIFNF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O.[Ba+2] |
正規SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O.[Ba+2] |
| 6935-89-3 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)

![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)










![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)
